3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a chlorophenethyl group, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The chlorophenethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d][1,3]dioxol-5-yloxy)methyl-4-(4-fluorophenyl)piperidine: Similar structure with a piperidine ring instead of a sulfonamide group.
3,4-(methylenedioxy)acetophenone: Contains the benzo[d][1,3]dioxole moiety but lacks the chlorophenethyl and sulfonamide groups.
Uniqueness
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide is unique due to the combination of its benzo[d][1,3]dioxole, chlorophenethyl, and sulfonamide groups, which confer distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[2-(4-chlorophenyl)ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S/c19-15-4-2-14(3-5-15)8-9-20-26(21,22)11-1-10-23-16-6-7-17-18(12-16)25-13-24-17/h2-7,12,20H,1,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKSBRVYTYQHBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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